![molecular formula C16H15N3O4S B2724051 2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid CAS No. 462069-18-7](/img/structure/B2724051.png)
2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid
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Overview
Description
The compound is a derivative of nitrophenylacetic acid . Nitrophenylacetic acid is an organic compound used in organic synthesis . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, nitrophenylacetic acid can be obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .Molecular Structure Analysis
The molecular structure of nitrophenylacetic acid consists of a benzene ring with a carbon bearing a nitro group . The exact structure of the compound you mentioned would likely be more complex due to the additional groups present.Scientific Research Applications
Synthesis and Structural Studies
Research has shown that similar compounds are involved in the synthesis of heterocyclic compounds, offering insights into complex chemical reactions and potential for creating novel materials or drugs. For example, the synthesis of pyrrolo[4,3,2-de]quinolines involves intricate chemical transformations with potential applications in medicinal chemistry and material science (Roberts et al., 1997).
Antimicrobial and Antituberculosis Activities
Compounds with quinoline structures have been studied for their antimicrobial properties. A series of 3-heteroarylthioquinoline derivatives showed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Chitra et al., 2011).
Fluorescent Properties and Material Applications
Derivatives of similar compounds have been explored for their fluorescent properties, indicating applications in material science, such as in the development of fluorescent whiteners for textiles (Rangnekar & Shenoy, 1987).
Antimalarial Activity
Research into quinoline derivatives has also included studies on their antimalarial activity. Tebuquine and related compounds have demonstrated excellent activity against resistant strains of Plasmodium berghei, pointing to the potential for these compounds in antimalarial drug development (Werbel et al., 1986).
Safety and Hazards
properties
IUPAC Name |
2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(21)9-18-13-7-2-1-6-12(13)16(24)17-15(18)10-4-3-5-11(8-10)19(22)23/h3-5,8H,1-2,6-7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOXLDSXOBXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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